N-(3-fluorophenyl)-N'-1-naphthylthiourea
Description
N-(3-Fluorophenyl)-N'-1-naphthylthiourea is a thiourea derivative characterized by a 3-fluorophenyl group attached to one nitrogen atom and a 1-naphthyl group to the other. Thioureas are sulfur-containing analogues of ureas, where the oxygen atom is replaced by sulfur. This substitution enhances hydrogen-bonding capabilities and influences electronic properties, making thioureas valuable in medicinal chemistry, agrochemicals, and materials science .
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-naphthalen-1-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2S/c18-13-7-4-8-14(11-13)19-17(21)20-16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPHGOMHXRQIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823892 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Substituent Effects on Bioactivity and Physicochemical Properties
Thiourea derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Key Observations:
- Halogen Effects : Fluorine (electron-withdrawing) vs. chlorine (larger, lipophilic) substituents influence binding affinity. For example, 3-chlorophenyl analogues (e.g., ) show enhanced stability in structural studies, whereas fluorine may improve metabolic stability in bioactive compounds.
- Electron-Withdrawing Groups : Nitro () and trifluoromethyl () substituents increase electrophilicity, which may correlate with stronger inhibitory effects in enzyme targets.
Enzyme Inhibition:
Structural and Crystallographic Insights
- 1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea : Crystallographic data () reveal planar thiourea cores and halogen-mediated intermolecular interactions, which stabilize crystal packing. The target compound’s fluorine atom may engage in weaker C–F···H bonds compared to chlorine’s C–Cl···H interactions.
Q & A
Q. How does the compound’s stability under physiological conditions impact pharmacokinetic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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